Technical Whitepaper: 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) in Nucleoside Phosphorylation
Technical Whitepaper: 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) in Nucleoside Phosphorylation
Executive Summary
2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) is a highly specialized electrophilic reagent utilized primarily in advanced pharmaceutical R&D. Its principal application is the phosphorylation of adenosine derivatives and other nucleosides to synthesize phosphoramidate prodrugs, commonly referred to as "ProTides"[]. By masking the polar phosphate group with a lipophilic 2-chlorophenoxy and an N-phenylamino moiety, this reagent enables the intracellular delivery of nucleoside monophosphates, bypassing the rate-limiting first phosphorylation step in viral and oncological therapeutic pathways.
This guide provides an authoritative overview of its physicochemical properties, mechanistic behavior, and a validated protocol for its application in professional laboratory settings.
Physicochemical Data & Structural Properties
Understanding the physical parameters of CAS 69320-80-5 is critical for maintaining reagent integrity. The phosphorus-chlorine (P-Cl) bond is highly labile and susceptible to hydrolysis, necessitating strict anhydrous storage and handling conditions.
| Property | Value | Causality / Implication for Handling |
| Molecular Formula | C12H10Cl2NO2P[2] | Defines the stoichiometry for coupling reactions. |
| Molecular Weight | 302.09 g/mol [3] | Used for precise molar equivalent calculations. |
| Density | 1.45 g/cm³[3] | Indicates the reagent is denser than water/common organic solvents; relevant for biphasic extractions. |
| Boiling Point | 395.9 °C at 760 mmHg[3] | High boiling point precludes purification by standard distillation; typically used crude or purified via flash chromatography. |
| Flash Point | 193.2 °C[3] | Relatively high thermal stability, but handling must avoid open flames. |
| Storage Condition | -20 °C, inert atmosphere[3] | Prevents atmospheric moisture from hydrolyzing the P-Cl bond into an inactive phosphoramidic acid. |
Mechanistic Insight: The Phosphorylation Pathway
The reaction between CAS 69320-80-5 and a nucleoside (e.g., an adenosine derivative) is a nucleophilic substitution at the phosphorus center (
When NMI is used, it attacks the phosphorylating agent to displace the chloride ion, forming a highly reactive, positively charged phosphoramidazolium intermediate . This intermediate drastically lowers the activation energy for the subsequent attack by the 5'-OH of the adenosine derivative, ensuring high yields and minimizing side reactions at the 2'- or 3'-OH positions.
Fig 1: Reaction workflow for the phosphorylation of adenosine derivatives using CAS 69320-80-5.
Validated Experimental Protocol: Adenosine Phosphorylation
Note: The following procedure is strictly intended for use by trained professionals in legitimate, fully equipped laboratory settings utilizing proper Personal Protective Equipment (PPE) and functional fume hoods. Organophosphorus chlorides are toxic and highly reactive.
Phase 1: System Preparation & Dehydration
Objective: Establish a rigorously anhydrous environment to prevent reagent degradation.
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Glassware Preparation: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with high-purity Argon.
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Causality: Micro-droplets of water adsorbed on glass surfaces will rapidly hydrolyze CAS 69320-80-5, reducing the effective stoichiometric ratio and generating acidic byproducts (HCl) that can cleave sensitive glycosidic bonds in the nucleoside.
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Solvent Deoxygenation: Transfer 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) into the flask via a dry syringe.
Phase 2: Reagent Activation
Objective: Generate the reactive phosphoramidazolium intermediate in situ.
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Nucleoside Solubilization: Dissolve 1.0 equivalent (eq) of the target adenosine derivative in the anhydrous solvent. Stir at room temperature until fully dissolved.
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Catalyst Addition: Add 3.0 eq of N-methylimidazole (NMI) dropwise.
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Causality: The excess NMI serves a dual purpose: it acts as the nucleophilic catalyst to activate the phosphorus center and functions as an acid scavenger to neutralize the HCl generated during the coupling, protecting the nucleoside.
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Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
Phase 3: Coupling Reaction
Objective: Execute the phosphoryl transfer with high regioselectivity.
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Electrophile Addition: Dissolve 1.2 eq of 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
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Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction. Keeping the concentration of the active electrophile low at any given moment maximizes regioselectivity for the primary 5'-OH over the secondary 2'/3'-OH groups.
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Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS every 2 hours. The disappearance of the starting nucleoside validates the efficiency of the active intermediate.
Phase 4: Quenching and Isolation
Objective: Terminate the reaction safely and isolate the ProTide.
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Quenching: Once TLC indicates complete consumption of the nucleoside, add 1 mL of anhydrous methanol.
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Causality: Methanol rapidly reacts with any unconsumed CAS 69320-80-5, converting it into a stable, less toxic methyl ester byproduct, thereby terminating the reaction safely.
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Extraction: Dilute the mixture with DCM and wash sequentially with 0.5 M HCl (to remove excess NMI), saturated aqueous
(to neutralize residual acid), and brine. -
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (typically using a DCM/Methanol gradient) to isolate the diastereomeric mixture of the phosphoramidate prodrug.
References
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BOC Sciences. 2-Chlorophenyl N-phenylchlorophosphoramidate - (CAS 69320-80-5). Retrieved from:[]
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PubChemLite / Université du Luxembourg. 2-chlorophenyl n-phenylchlorophosphoramidate (C12H10Cl2NO2P). Retrieved from:[2]
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GlobalChemMall. 2-chlorophenyl-n-phenyl-chlorophosphoramidate Properties. Retrieved from:[3]
